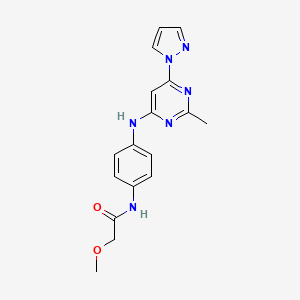

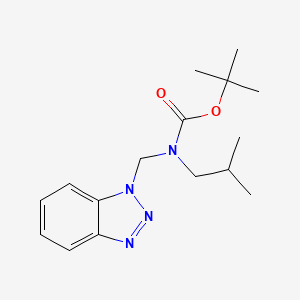

ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It is structurally similar to other compounds in the chromene family, which are known for their diverse biological activities .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the literature .Scientific Research Applications

Enzymatic Synthesis and Polymer Applications Ethyl 5-(6-ethyl-7-hydroxy-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is a compound that can be linked to the broader category of furan and chromen derivatives, which have seen various applications in scientific research, especially in the field of materials science. Although direct studies on this specific compound are limited, research on similar furan derivatives highlights their potential in the enzymatic synthesis of biobased polyesters, utilizing compounds like 2,5-bis(hydroxymethyl)furan as building blocks. These novel biobased polyesters, synthesized via enzymatic methods, demonstrate significant promise due to their biodegradability and renewable origins, making them suitable for various applications in materials science, particularly in creating sustainable polymers (Jiang et al., 2014).

Synthetic Methodologies and Catalysis Research into furan derivatives also encompasses innovative synthetic methodologies. For instance, one-pot synthesis approaches using heterogeneous catalysts like K10 montmorillonite clay have been developed for creating 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, showcasing the versatility and efficiency of catalytic processes in generating complex molecules from simpler furan and chromen precursors. These methodologies highlight the potential for using furan derivatives in complex organic synthesis and the development of new catalytic processes (Zhang et al., 2018).

Biological Activity Studies Further, the exploration of furan derivatives extends into the biological domain, where compounds like methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied for their cytotoxicity against cancer cell lines and antimicrobial properties. These studies are indicative of the broader pharmacological potential of furan derivatives, suggesting possible applications in drug development and antibacterial treatments (Phutdhawong et al., 2019).

Chemical Structure and Mechanism Studies On a more fundamental level, studies on the mechanisms of reactions involving furan rings, such as the syntheses of naphtho[1,8-bc]furans, provide deep insights into the chemical behavior of these compounds. Understanding these mechanisms can inform the design of new chemical entities and the development of novel synthetic strategies for furan derivatives (Horaguchi et al., 1983).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-(6-ethyl-7-hydroxy-4-oxochromen-3-yl)furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-3-10-7-11-16(8-13(10)19)23-9-12(17(11)20)14-5-6-15(24-14)18(21)22-4-2/h5-9,19H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXVBQYZZURGOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(O3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2717397.png)

![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B2717399.png)

![6,6-dimethyl-2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2717404.png)

![2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2717405.png)

![N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2717406.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2717412.png)

![2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2717417.png)